molecular formula C7H12N2O3 B3050835 3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione CAS No. 29071-93-0

3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B3050835
CAS No.: 29071-93-0
M. Wt: 172.18 g/mol
InChI Key: PYVLZVPALRXDIK-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione is a heterocyclic compound with significant applications in various fields, including pharmaceuticals and industrial chemistry. This compound is known for its unique structure, which includes a hydroxyethyl group and a dimethylimidazolidine ring, contributing to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of diethanolamine with carbon dioxide in the presence of a catalyst. One effective method uses a heterogeneous catalyst such as K–La–MgO, which facilitates the carbonylation of diethanolamine under optimal conditions of 150°C and 2.0 MPa CO2 pressure . This method achieves high selectivity and conversion rates, making it a preferred synthetic route.

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of robust and recyclable catalysts, such as K–La–MgO, ensures the process is both efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions typically yield simpler imidazolidine compounds.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the process.

Major Products Formed

Scientific Research Applications

3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives exhibit biological activities, including antibacterial and antimicrobial properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic benefits.

    Industry: The compound is utilized in the production of high-performance materials and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific combination of a hydroxyethyl group and a dimethylimidazolidine ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(2-hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-7(2)5(11)9(3-4-10)6(12)8-7/h10H,3-4H2,1-2H3,(H,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVLZVPALRXDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067434
Record name 2,4-Imidazolidinedione, 3-(2-hydroxyethyl)-5,5-dimethyl-
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Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29071-93-0
Record name 3-(2-Hydroxyethyl)-5,5-dimethyl-2,4-imidazolidinedione
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Record name 3-(2-Hydroxyethyl)-5,5-dimethylhydantoin
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Record name Hydroxyethyl dimethylhydantoin
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Record name 2,4-Imidazolidinedione, 3-(2-hydroxyethyl)-5,5-dimethyl-
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Record name 2,4-Imidazolidinedione, 3-(2-hydroxyethyl)-5,5-dimethyl-
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Record name 3-(2-hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione
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Record name 3-(2-HYDROXYETHYL)-5,5-DIMETHYLHYDANTOIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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